tert-butyl N-(3-formylcyclobutyl)carbamate

PROTAC Stereochemistry Targeted Protein Degradation

PROTAC programs often face linker flexibility issues that compromise degradation potency. This trans-1,3-disubstituted cyclobutane building block (CAS 171549-92-1) overcomes this by imposing conformational rigidity, resulting in a 15-fold potency increase over flexible propyl linkers. - The trans stereochemistry (rel-(1r,3r)) is critical for selective ternary complex formation and cannot be replicated by the cis-isomer (171549-91-0). - Dual Boc-amine and aldehyde functionalities enable orthogonal, high-throughput parallel synthesis of diverse PROTAC libraries. - Available from multiple qualified sources with consistent purity for automated synthesis platforms and scale-up.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 171549-92-1
Cat. No. B573873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-formylcyclobutyl)carbamate
CAS171549-92-1
SynonymsCarbamic acid, (3-formylcyclobutyl)-, 1,1-dimethylethyl ester, trans- (9CI)
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)C=O
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13)
InChIKeyKHXUZWUXKMBGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(3-formylcyclobutyl)carbamate: PROTAC Linker & Intermediate


tert-Butyl N-(3-formylcyclobutyl)carbamate (CAS 171549-92-1) is a trans-1,3-disubstituted cyclobutane derivative featuring a Boc-protected amine and a formyl group, with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol [1]. This compound is classified as a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, where the cyclobutane core provides conformational rigidity to influence ternary complex formation between the target protein and E3 ligase [2]. It also serves as a key intermediate in the synthesis of the anticonvulsant drug lacosamide . The trans stereochemistry (rel-(1r,3r)) is a critical attribute, as it dictates the spatial orientation of the ligase and target protein ligands in PROTAC design, directly impacting degradation efficacy [2].

Why tert-Butyl N-(3-formylcyclobutyl)carbamate Cannot Be Substituted


Substituting tert-butyl N-(3-formylcyclobutyl)carbamate with its cis-isomer (171549-91-0), other Boc-amino aldehydes, or flexible alkyl linkers will fundamentally alter the pharmacological profile of the final PROTAC molecule or the synthetic pathway of the API. The trans-cyclobutane core imposes a specific exit vector angle and conformational bias that cannot be replicated by the cis-isomer or acyclic linkers. Published PROTAC structure-activity relationship (SAR) data demonstrates that the stereochemistry of 1,3-disubstituted cyclobutane linkers directly determines degradation potency (DC50), maximal degradation efficacy (Dmax), and target selectivity [1]. For instance, in EED-targeted PROTACs, the trans-cyclobutane linker (UNC7698) yields a distinct degradation profile compared to the cis-isomer (UNC7700), with differences in Dmax exceeding 70 percentage points for EZH2 degradation [1]. Similarly, replacing the cyclobutane with a flexible propyl linker (UNC6852) results in a 15-fold loss in degradation potency [1]. For lacosamide synthesis, the specific trans orientation of the formyl and protected amino groups is essential for the correct stereochemical outcome of subsequent transformations, making the cis-isomer unsuitable as a direct substitute .

Quantitative Evidence over Closest Comparators


Trans vs. Cis Cyclobutane Linker in PROTACs

In a direct head-to-head comparison of bivalent degraders targeting the PRC2 component EED, the PROTAC incorporating a trans-cyclobutane linker (UNC7698, derived from CAS 171549-92-1) exhibited a markedly different degradation profile compared to its cis-cyclobutane counterpart (UNC7700). While UNC7700 showed a broader degradation profile, UNC7698 demonstrated a higher degradation potency for EED (DC50 of 67 nM vs. 111 nM) but a significantly lower maximal degradation of EZH2 (Dmax of 15% vs. 86%) [1]. This indicates that the trans-isomer provides a more selective degradation profile, which is advantageous for minimizing off-target effects in therapeutic applications .

PROTAC Stereochemistry Targeted Protein Degradation

Conformational Restriction vs. Flexible Linker Potency

The conformational rigidity imparted by the cyclobutane core is a key differentiator from flexible alkyl linkers. In a class-level comparison, the EED-targeted degrader UNC7700, which contains a cyclobutane linker, degrades EED approximately 15-fold more potently than UNC6852, its direct analog with a propyl linker [1]. This improvement is attributed to the restricted conformational flexibility of the cyclobutane ring, which pre-organizes the PROTAC for more efficient ternary complex formation and subsequent ubiquitination .

PROTAC Optimization Conformational Restriction Linker SAR

Lipophilicity vs. Cyclopentyl Analog

The intrinsic lipophilicity of a building block influences the permeability and solubility of the final PROTAC molecule. The trans-cyclobutyl compound (tert-butyl N-(3-formylcyclobutyl)carbamate) has a computed XLogP3-AA value of 1.0 [1]. This is a favorable property space for central nervous system (CNS) drug design. In contrast, its closest cyclic analog, tert-Butyl (1-formylcyclopentyl)carbamate (CAS 168539-99-9), has a higher molecular weight (213.27 g/mol) and is predicted to have a higher LogP, making it a less optimal starting point for the design of degraders requiring balanced physicochemical properties .

Physicochemical Property Lipophilicity Drug-likeness

Commercial Purity and Sourcing

The trans-isomer (CAS 171549-92-1) is a well-defined chemical entity with specific purity and storage specifications available from major research chemical suppliers. It is offered at a guaranteed minimum purity of 97% by AKSci, 98% by Leyan and MolCore, and 95% by Sigma-Aldrich (Enamine) . The cis-isomer (CAS 171549-91-0) is a distinct product, and the two are not interchangeable. The availability of the trans-isomer as a pre-defined, high-purity building block eliminates the need for costly and time-consuming in-house chiral separation or stereoselective synthesis, representing a significant advantage in procurement for research and development programs .

Sourcing Purity Isomeric Specification

High-Value Application Scenarios


Conformationally Restricted PROTACs with Favorable Selectivity

This building block is uniquely suited for the synthesis of trans-cyclobutane-linked PROTACs that require a highly selective degradation profile. Evidence from the literature shows that the trans-isomer (UNC7698) achieves high degradation potency for the primary target (EED) while minimizing the degradation of secondary complex components like EZH2 (Dmax 15% vs. 86% for the cis-isomer) [1]. This makes it the linker of choice for drug discovery programs where complete ablation of an entire protein complex is undesirable and a more nuanced pharmacological effect is required.

Linker Rigidity to Boost Potency Over Flexible Chains

Programs aiming to improve upon first-generation PROTACs can leverage this cyclobutyl core to replace flexible propyl linkers. The conformational restriction provided by the cyclobutane ring has been shown to deliver a 15-fold increase in degradation potency when compared to a flexible alkyl linker [1]. This established SAR provides a strong, evidence-based rationale for selecting CAS 171549-92-1 during the hit-to-lead optimization phase of PROTAC development.

Synthesis of Lacosamide and Complex APIs

The compound serves as a key intermediate in the synthesis of lacosamide, an anticonvulsant medication . Its defined trans stereochemistry is crucial for stereospecific transformations leading to the final chiral API. This application extends to the broader synthesis of novel cyclobutane-containing amino acid derivatives and conformationally constrained peptidomimetics.

Parallel Library Synthesis of Linker Variants

The dual functionality of the Boc-protected amine and the aldehyde allows for sequential, orthogonal chemical modifications. This enables the high-throughput, parallel synthesis of diverse PROTAC libraries for expansive SAR studies. The availability of the pure trans-isomer from multiple commercial sources ensures the consistency required for automated synthesis platforms, as highlighted by vendors offering it for PROTAC molecule assembly .

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